molecular formula C8H6ClFN2O2 B3340155 N-(2-chloro-4-fluorophenyl)-2-(N-hydroxyimino)acetamide CAS No. 259860-02-1

N-(2-chloro-4-fluorophenyl)-2-(N-hydroxyimino)acetamide

Cat. No.: B3340155
CAS No.: 259860-02-1
M. Wt: 216.6 g/mol
InChI Key: CVGKCVIPUVTREY-NYYWCZLTSA-N
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Description

N-(2-chloro-4-fluorophenyl)-2-(N-hydroxyimino)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring and a hydroxyimino group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloro-4-fluorophenyl)-2-(N-hydroxyimino)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-4-fluoroaniline and ethyl oxalyl chloride.

    Formation of Intermediate: The reaction between 2-chloro-4-fluoroaniline and ethyl oxalyl chloride in the presence of a base such as triethylamine forms an intermediate.

    Hydroxyimino Formation: The intermediate is then treated with hydroxylamine hydrochloride to introduce the hydroxyimino group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-chloro-4-fluorophenyl)-2-(N-hydroxyimino)acetamide can undergo oxidation reactions, leading to the formation of corresponding oximes or nitroso compounds.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group, resulting in the formation of N-(2-chloro-4-fluorophenyl)-2-aminoacetamide.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.

    Reduction: Reagents like sodium borohydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products:

    Oxidation: Oximes or nitroso derivatives.

    Reduction: N-(2-chloro-4-fluorophenyl)-2-aminoacetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Biology and Medicine:

    Pharmacological Studies: Investigated for its potential as a pharmacophore in drug design and development.

    Biological Activity: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry:

    Chemical Industry: Used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-fluorophenyl)-2-(N-hydroxyimino)acetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, influencing their activity. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • N-(2-chlorophenyl)-2-(N-hydroxyimino)acetamide
  • N-(4-fluorophenyl)-2-(N-hydroxyimino)acetamide
  • N-(2-chloro-4-methylphenyl)-2-(N-hydroxyimino)acetamide

Comparison:

  • Structural Differences: The presence of different substituents on the phenyl ring (e.g., chloro, fluoro, methyl) can significantly influence the compound’s chemical and biological properties.
  • Unique Properties: N-(2-chloro-4-fluorophenyl)-2-(N-hydroxyimino)acetamide is unique due to the combined presence of chloro and fluoro substituents, which can enhance its reactivity and binding affinity compared to similar compounds with only one substituent.

Properties

IUPAC Name

(2E)-N-(2-chloro-4-fluorophenyl)-2-hydroxyiminoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFN2O2/c9-6-3-5(10)1-2-7(6)12-8(13)4-11-14/h1-4,14H,(H,12,13)/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGKCVIPUVTREY-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)NC(=O)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)Cl)NC(=O)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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